![molecular formula C21H23N5OS B2814836 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573944-97-5](/img/structure/B2814836.png)
2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Drug Development : Researchers explore novel thiophene moieties to synthesize lead molecules with enhanced pharmacological activity. Commercially available drugs like Tipepidine, Tiquizium Bromides, and Dorzolamide also contain the thiophene nucleus .
- Light-Emitting Diodes (LEDs) : Thiophene derivatives find applications in fabricating organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in display technologies and lighting systems .
- Metal Protection : Thiophene compounds act as inhibitors of metal corrosion. Their presence on metal surfaces helps prevent degradation due to environmental factors, making them valuable in materials science and engineering .
- Novel Experimental Tool : Synchrotron radiation, with its high brilliance, coherence, and polarization, has become a crucial tool for scientific research. It contributes significantly to various fields, including material science, structural biology, and condensed matter physics .
- Manned Submersibles : While not directly related to SMR000148571, the successful development of deep-sea manned submersibles (such as Fendouzhe) has improved technical capabilities and independent innovation in manned deep diving. These advancements contribute to maritime exploration and scientific research .
- Biological Potential : Although not directly linked to SMR000148571, indole derivatives share some similarities with thiophenes. Indole compounds exhibit diverse biological activities, including antimicrobial, analgesic, and antitumor effects .
Medicinal Chemistry
Material Science
Corrosion Inhibition
Synchrotron Radiation Research
Deep-Sea Exploration
Indole Derivatives
properties
IUPAC Name |
2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-2-3-6-11-26-19(22)17(21(27)23-13-14-8-7-12-28-14)18-20(26)25-16-10-5-4-9-15(16)24-18/h4-5,7-10,12H,2-3,6,11,13,22H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGDMIFJKCBJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCC4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001330802 |
Source
|
Record name | 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID14741084 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
CAS RN |
573944-97-5 |
Source
|
Record name | 2-amino-1-pentyl-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001330802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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